![molecular formula C13H15F3O B2387598 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one CAS No. 104483-68-3](/img/structure/B2387598.png)
3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one, also known as Dibenzylideneacetone (DBA), is a widely used organic compound in scientific research. DBA is a yellow crystalline solid with a molecular formula of C17H14F3NO. It is a chalcone derivative that has been extensively studied for its synthetic applications and biological activities.
作用機序
The mechanism of action of DBA is not fully understood, but it is believed to act as an electron donor and acceptor in various chemical reactions. DBA has a conjugated system of double bonds that can undergo reversible oxidation and reduction reactions. This property makes DBA a versatile compound for catalyzing redox reactions and for studying the electronic properties of organic molecules.
Biochemical and Physiological Effects:
DBA has been shown to have various biological activities, such as antioxidant, anti-inflammatory, and anticancer effects. However, the exact mechanisms of these effects are still under investigation. DBA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DBA has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
DBA has several advantages for use in laboratory experiments. It is a stable and readily available compound that can be easily synthesized and purified. DBA is also a versatile compound that can be used in a wide range of chemical reactions and biological assays. However, DBA has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, caution should be taken when handling and using DBA in laboratory experiments.
将来の方向性
There are several future directions for the research and application of DBA. One potential direction is the development of new synthetic methods for DBA and its derivatives. This could lead to the discovery of new organic compounds with novel properties and applications. Another direction is the investigation of the biological mechanisms of DBA and its potential therapeutic applications. This could lead to the development of new drugs for the treatment of various diseases, such as cancer and neurodegenerative disorders. Overall, DBA is a promising compound with a wide range of applications in scientific research and development.
合成法
DBA can be synthesized through the Claisen-Schmidt condensation reaction between benzaldehyde and acetone in the presence of a base catalyst. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the aldehyde to form the final product. The yield and purity of DBA can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and catalyst.
科学的研究の応用
DBA has a wide range of applications in scientific research, particularly in the fields of organic chemistry, material science, and biology. As a chalcone derivative, DBA has been used as a starting material for the synthesis of various organic compounds, such as dyes, polymers, and pharmaceuticals. DBA has also been used as a fluorescent probe for the detection of metal ions and as a catalyst for organic reactions.
特性
IUPAC Name |
3,3-dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O/c1-12(2,3)11(17)8-9-6-4-5-7-10(9)13(14,15)16/h4-7H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUGHFICDPXBOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC1=CC=CC=C1C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

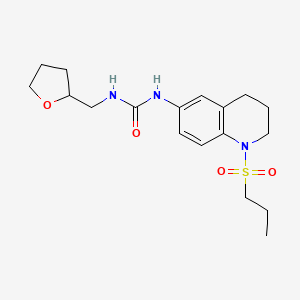
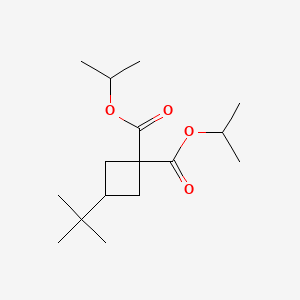
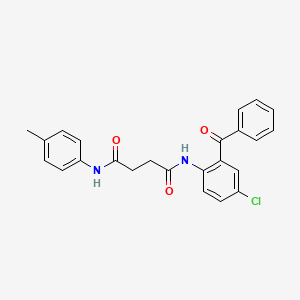
![Methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate](/img/structure/B2387522.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-isopropylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2387523.png)
![3-(1H-indol-3-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one](/img/structure/B2387524.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide](/img/structure/B2387526.png)
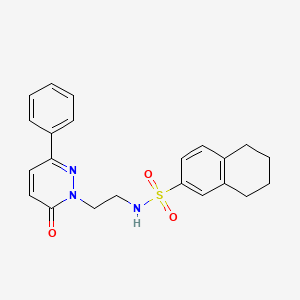
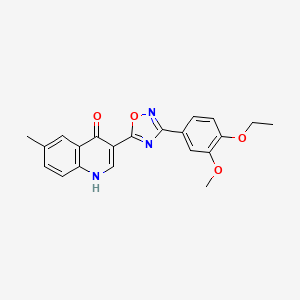
![4-[(Pyrimidin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2387533.png)


![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2387537.png)